molecular formula C14H16ClNO3S2 B2452651 3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1448065-51-7

3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2452651
CAS RN: 1448065-51-7
M. Wt: 345.86
InChI Key: UUTUGUQVKVNKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C15H17ClN2O3S, and has been found to have interesting properties that make it useful for various laboratory experiments.

Scientific Research Applications

Synthesis and Antiviral/Antifungal Activities

A study detailed the synthesis of novel benzenesulfonamides with potential anti-HIV and antifungal activities. These compounds were prepared by reacting 4-(4-methyl, chloro, methoxyphenylsulfonamido)alkyl carboxylic acid hydrazides with carbon disulfide and potassium hydroxide. The synthesized compounds underwent in vitro screening to assess their anti-HIV and antifungal efficacies (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

Another research focused on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited significant photodynamic therapy potential due to their good fluorescence properties and high singlet oxygen quantum yield. Such features make them promising candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antitumor Sulfonamides

Investigations into antitumor sulfonamides, including various N-substituted 4-methoxybenzenesulfonamides, have identified potent cell cycle inhibitors. These compounds have shown promise in clinical trials for their ability to disrupt tubulin polymerization and induce antiproliferative effects in cancer cell lines, highlighting their potential as anticancer agents (Owa et al., 2002).

Chemical Synthesis and Modification

The utility of N-chloro-N-methoxybenzenesulfonamide as a reactive chlorinating agent for various organic compounds demonstrates its versatility in chemical synthesis. This reagent has been effectively used to chlorinate phenols, anisoles, and aromatic amines, among others, yielding chlorinated products in good to high yields. Such chemical processes are crucial for the development of pharmaceuticals and other chemical products (Pu et al., 2016).

Environmental Implications

Research into the transport characteristics of related sulfonamide compounds, like chlorsulfuron, through soil columns has provided insights into the environmental mobility and persistence of such chemicals. Understanding their transport mechanisms is essential for assessing the environmental impact of sulfonamide-based herbicides and related compounds (Veeh et al., 1994).

properties

IUPAC Name

3-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10-3-4-12(7-13(10)15)21(17,18)16-8-14(19-2)11-5-6-20-9-11/h3-7,9,14,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTUGUQVKVNKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide

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